molecular formula C19H18N2O3 B249980 N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

Numéro de catalogue B249980
Poids moléculaire: 322.4 g/mol
Clé InChI: CJQKZZRIKGCEPB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. The inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia.

Mécanisme D'action

N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide inhibits BTK by binding to the ATP-binding site of the enzyme, thereby preventing its activation and downstream signaling. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to decreased survival and proliferation of B-cells, as well as enhanced apoptosis.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to have potent activity against B-cell malignancies in preclinical models and clinical trials. It has also been shown to enhance the activity of other drugs used in the treatment of B-cell malignancies. N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has a favorable safety profile, with manageable adverse events such as diarrhea, nausea, and fatigue.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide for lab experiments include its potent activity against B-cell malignancies, its ability to enhance the activity of other drugs, and its favorable safety profile. The limitations of N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide for lab experiments include its relatively low yield in synthesis, its limited solubility in aqueous solutions, and its potential off-target effects.

Orientations Futures

For N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide include the investigation of its activity in combination with other drugs, the identification of biomarkers that predict response to treatment, and the development of more potent and selective BTK inhibitors. In addition, the role of BTK inhibition in other diseases, such as autoimmune disorders and inflammatory diseases, is an area of active research.

Méthodes De Synthèse

The synthesis of N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, starting from commercially available starting materials. The first step is the protection of the hydroxyl group of tetrahydrofuran with a methoxymethyl group. The second step is the reaction of 4-bromo-2-cyanophenol with the protected tetrahydrofuran derivative to form the corresponding ether. The third step is the deprotection of the methoxymethyl group to give the final product, N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide. The overall yield of the synthesis is around 20%.

Applications De Recherche Scientifique

N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied in preclinical models of B-cell malignancies. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cells. N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has also been shown to enhance the activity of other drugs used in the treatment of B-cell malignancies, such as rituximab and venetoclax. In addition, N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has shown promising results in clinical trials, with a favorable safety profile and significant activity in patients with relapsed or refractory B-cell malignancies.

Propriétés

Formule moléculaire

C19H18N2O3

Poids moléculaire

322.4 g/mol

Nom IUPAC

N-(2-cyanophenyl)-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C19H18N2O3/c20-12-15-4-1-2-6-18(15)21-19(22)14-7-9-16(10-8-14)24-13-17-5-3-11-23-17/h1-2,4,6-10,17H,3,5,11,13H2,(H,21,22)

Clé InChI

CJQKZZRIKGCEPB-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N

SMILES canonique

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.